molecular formula C15H19ClFNO B4855291 N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride

Cat. No.: B4855291
M. Wt: 283.77 g/mol
InChI Key: NVMUWXSLIOIWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific combination of a furan ring with a fluorophenyl group and an amine moiety

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO.ClH/c1-15(2,3)17-10-13-8-9-14(18-13)11-4-6-12(16)7-5-11;/h4-9,17H,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMUWXSLIOIWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(O1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
Reactant of Route 3
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.